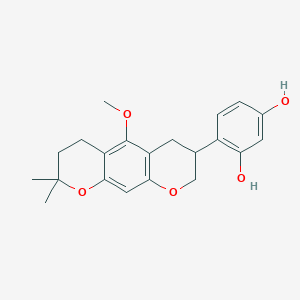
1-Phenethyl-2-pyridone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-2-pyridone-d5 is a deuterated derivative of 1-Phenethyl-2-pyridone, a compound belonging to the class of pyridones Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and an oxygen atom The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen
Vorbereitungsmethoden
The synthesis of 1-Phenethyl-2-pyridone-d5 can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoropyridine with phenethylamine in the presence of a palladium catalyst under microwave irradiation can yield 1-Phenethyl-2-pyridone . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
1-Phenethyl-2-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-2-pyridone-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-Phenethyl-2-pyridone-d5 involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Phenethyl-2-pyridone-d5 can be compared with other similar compounds, such as:
2-Pyridone: A basic pyridone structure with similar chemical properties but lacking the phenethyl group and deuterium labeling.
4-Pyridone: Another isomer of pyridone with the nitrogen atom in a different position, leading to different chemical reactivity.
Pirfenidone: A pyridone derivative used as an antifibrotic agent, with a different substitution pattern and therapeutic applications
The uniqueness of this compound lies in its deuterium labeling, which can provide advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
204.28 g/mol |
IUPAC-Name |
1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
BVHQLHNISFFNNO-FSTBWYLISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2C=CC=CC2=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



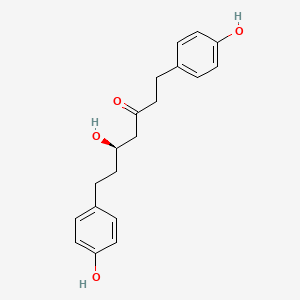
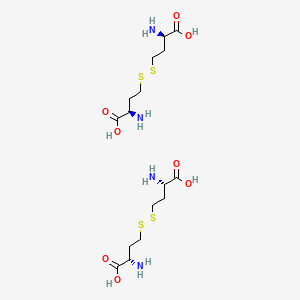
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
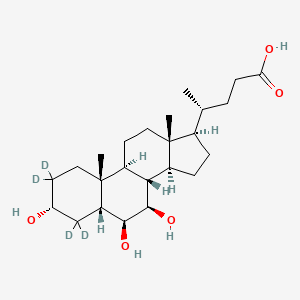
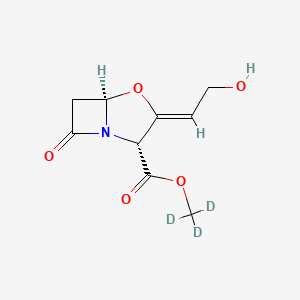
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)


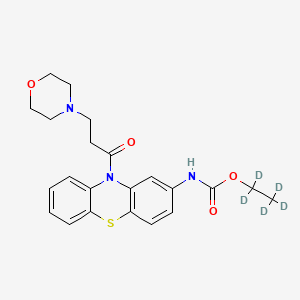
![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
